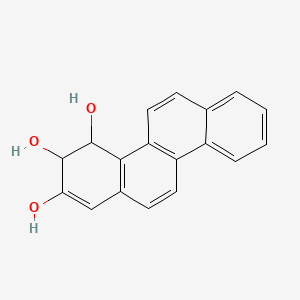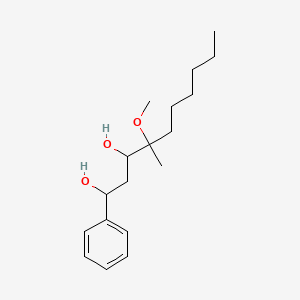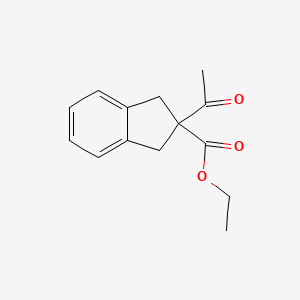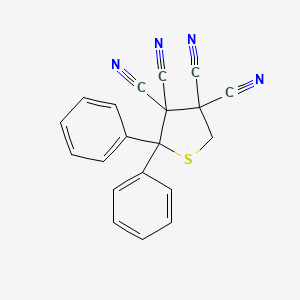
5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a methoxycarbonyl group and a carboxylate group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a dicarbonyl compound with a sulfur source, such as elemental sulfur or a sulfur-containing reagent, in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems and can act as a probe or a precursor for biologically active molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with applications in drug development and medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxycarbonyl-3-methylpyrazole: A compound with similar functional groups but a different heterocyclic core.
5-Methoxycarbonylfuran-2-carboxylic acid: Another compound with a methoxycarbonyl group but a furan ring instead of a thiophene ring.
Uniqueness
5-(Methoxycarbonyl)-2,3-dihydrothiophene-2-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
| 85196-27-6 | |
Fórmula molecular |
C7H7O4S- |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
5-methoxycarbonyl-2,3-dihydrothiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h3-4H,2H2,1H3,(H,8,9)/p-1 |
Clave InChI |
MPJJSAHQEDXOIJ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CCC(S1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)








